molecular formula C11H11FO2 B1376014 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 1188044-87-2

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B1376014
CAS No.: 1188044-87-2
M. Wt: 194.2 g/mol
InChI Key: LHUYQQXFPZPNDL-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h3-4,6,8H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYQQXFPZPNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855738
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188044-87-2
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 2
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 3
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 4
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 5
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Reactant of Route 5
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 6
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

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